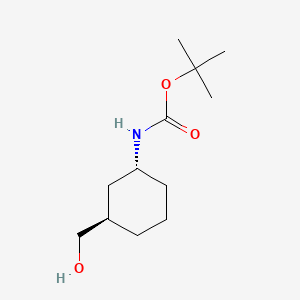

tert-Butyl trans-(3-hydroxymethyl)-cyclohexylcarbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

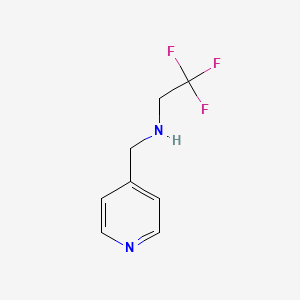

The compound tert-Butyl trans-(3-hydroxymethyl)-cyclohexylcarbamate is a chemical entity that can be used as an intermediate in the synthesis of various organic molecules. It is characterized by the presence of a tert-butyl carbamate group and a trans-cyclohexyl ring with a hydroxymethyl substituent. This compound is relevant in the field of organic chemistry due to its potential applications in the synthesis of pharmaceuticals and other biologically active molecules.

Synthesis Analysis

The synthesis of related tert-butyl carbamate derivatives has been explored in several studies. For instance, the enantioselective synthesis of a similar compound, benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, was achieved using an iodolactamization as a key step, which is an essential intermediate for CCR2 antagonists . Another study reported the practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate, which shares structural similarities with the compound of interest, through aziridine opening and optical resolution . These methods could potentially be adapted for the synthesis of tert-Butyl trans-(3-hydroxymethyl)-cyclohexylcarbamate.

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives is characterized by the presence of a bulky tert-butyl group attached to an amine via a carbamate linkage. The trans-cyclohexyl ring in the compound of interest suggests that it may have stereoisomers, which can be synthesized and separated using various stereoselective methods as demonstrated in the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid .

Chemical Reactions Analysis

Tert-butyl carbamate derivatives are known to undergo various chemical reactions. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been shown to behave as N-(Boc)-protected nitrones in reactions with organometallics, leading to N-(Boc)hydroxylamines . Additionally, the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate via lipase-catalyzed transesterification has been studied, which could be relevant for the resolution of enantiomers of tert-butyl carbamate derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by the tert-butyl group, which imparts steric bulk and influences the compound's reactivity and solubility. The trans-cyclohexyl ring structure is expected to confer rigidity to the molecule, which can affect its chemical behavior and interaction with biological targets. The hydroxymethyl group is a functional handle that can be further modified or participate in chemical reactions, such as oxidation or substitution .

Wissenschaftliche Forschungsanwendungen

Anticancer Research

- Field : Medical and Pharmaceutical Research .

- Application : The compound 1-bromoacetyl-3,3-dinitroazetidine (ABDNAZ, 2) and its synthetic precursor 1-tert-butyl-3-hydroxymethyl-3-nitroazetidine have been investigated as potential anticancer agents .

- Methods : The structures of these compounds were determined by single crystal X-ray diffraction . The transformation from the precursor to ABDNAZ resulted in an increase in crystal density .

- Results : It has been shown that ABDNAZ is effective at suppressing the growth and proliferation of cancer cells while displaying minimal negative side-effects .

Synthesis of Biologically Active Natural Products

- Field : Organic Chemistry .

- Application : The compound tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate has been synthesized as a potential precursor to biologically active natural products like Indiacen A and Indiacen B .

- Methods : The synthesis started from commercially available 4-bromo-1H-indole and used simple reagents .

- Results : The synthesized compound could be a significant scaffold in the synthesis of biologically active natural products .

Safety And Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell (P301+P312) .

Eigenschaften

IUPAC Name |

tert-butyl N-[(1R,3R)-3-(hydroxymethyl)cyclohexyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-10-6-4-5-9(7-10)8-14/h9-10,14H,4-8H2,1-3H3,(H,13,15)/t9-,10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBJSEPNOVVUVJA-NXEZZACHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC(C1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCC[C@H](C1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl trans-(3-hydroxymethyl)-cyclohexylcarbamate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2,5-Dimethylphenoxy)methyl]piperidine](/img/structure/B1323276.png)